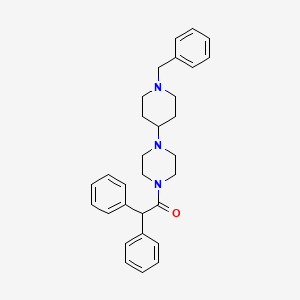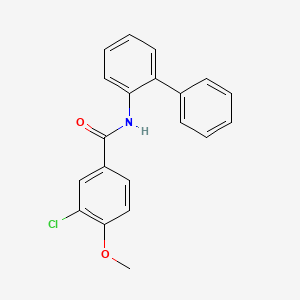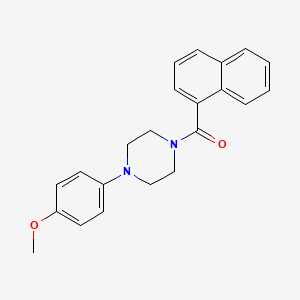
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as CHPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CHPB belongs to the class of hydrazones, and its molecular formula is C16H14ClN3O2.
Wirkmechanismus
The mechanism of action of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, this compound has been shown to activate the Akt/GSK-3β pathway and inhibit the JNK pathway, which leads to the inhibition of neuronal apoptosis and the promotion of neuronal survival. In oncology, this compound has been shown to inhibit the NF-κB pathway and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the Th1/Th2 balance and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neurology, this compound has been shown to protect dopaminergic neurons from oxidative stress and inhibit the production of pro-inflammatory cytokines. In oncology, this compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In immunology, this compound has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, such as its poor water solubility and the lack of a well-defined mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. In neurology, further studies are needed to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. In oncology, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. In immunology, further studies are needed to investigate the potential of this compound as an immunomodulatory agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 4-chloro-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propen-1-one in the presence of a base. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia, inhibit the growth of cancer cells in vitro and in vivo, and modulate the immune response in animal models of autoimmune diseases. Further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 4-chloro-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propen-1-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In immunology, this compound has been shown to modulate the immune response in animal models of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12(7-8-13-5-3-2-4-6-13)19-20-17(22)15-10-9-14(18)11-16(15)21/h2-11,21H,1H3,(H,20,22)/b8-7+,19-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQVPJDCJDLBRZ-PSKDPTBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

